Praeruptorin C

Descripción general

Descripción

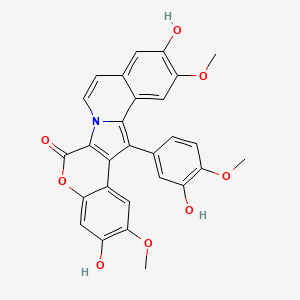

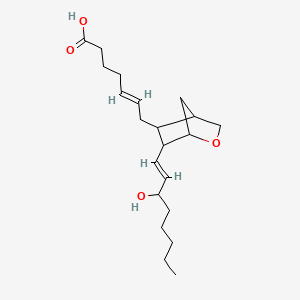

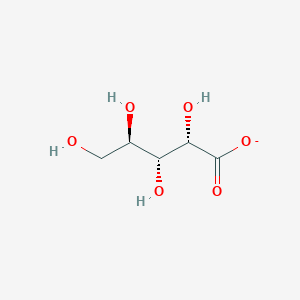

La Praeruptorina C es un compuesto natural derivado de las raíces secas de Peucedanum praeruptorum, una hierba terapéutica utilizada con frecuencia en la medicina tradicional china. Es conocida por sus efectos beneficiosos en el tratamiento de infecciones del tracto respiratorio superior y como agente antipirético, antitusivo y mucolítico . La Praeruptorina C pertenece a la clase de las piranocumarinas y ha mostrado potencial en diversas aplicaciones farmacológicas, incluidas las actividades antiinflamatorias, antihipertensivas y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Praeruptorina C implica varios pasos, incluida la extracción del compuesto de las raíces de Peucedanum praeruptorum. El proceso de extracción normalmente implica el uso de disolventes orgánicos como etanol o metanol para aislar los componentes activos. El compuesto aislado se purifica luego utilizando técnicas cromatográficas .

Métodos de Producción Industrial: La producción industrial de la Praeruptorina C sigue procesos de extracción y purificación similares, pero a mayor escala. Las raíces de Peucedanum praeruptorum se cosechan, se secan y se muelen hasta obtener un polvo fino. El polvo se somete luego a extracción con disolventes, seguida de purificación mediante cromatografía en columna para obtener Praeruptorina C pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Praeruptorina C experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales que contienen oxígeno en la molécula.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reducir grupos funcionales específicos dentro del compuesto.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la Praeruptorina C con grupos funcionales modificados, que pueden exhibir actividades farmacológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Química: La Praeruptorina C se utiliza como material de partida para la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas.

Medicina: La Praeruptorina C exhibe efectos antiproliferativos y antimetastásicos en células de cáncer de pulmón no microcítico humano al inactivar las vías de señalización ERK/CTSD.

Mecanismo De Acción

La Praeruptorina C ejerce sus efectos a través de varios objetivos moleculares y vías:

Anticancerígeno: La Praeruptorina C induce el arresto del ciclo celular en la fase G0/G1, regula negativamente la proteína ciclina D1 y regula positivamente la proteína p21.

Osteoprotector: El compuesto inhibe la actividad excesiva de los osteoclastos y aumenta la masa ósea al suprimir la formación de osteoclastos y la resorción ósea.

Comparación Con Compuestos Similares

La Praeruptorina C forma parte de un grupo de compuestos conocidos como piranocumarinas, que incluyen la Praeruptorina A y la Praeruptorina B. Estos compuestos comparten características estructurales similares, pero difieren en sus actividades farmacológicas:

Praeruptorina A: Conocida por sus efectos antihipertensivos y antiinflamatorios.

Praeruptorina B: Exhibe actividades anticancerígenas y antiagregación plaquetaria.

Singularidad de la Praeruptorina C: La Praeruptorina C destaca por su amplio espectro de actividades farmacológicas, que incluyen efectos antiinflamatorios, antihipertensivos, anticancerígenos y osteoprotectores. Su capacidad para modular múltiples vías de señalización y objetivos moleculares la convierte en un compuesto versátil con un potencial terapéutico significativo .

Propiedades

IUPAC Name |

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-IULGZIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100692 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72463-77-5, 83382-71-2 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)

![6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1240415.png)

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)